
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. In
Aplicaciones Científicas De Investigación
Histone Deacetylase (HDAC) Inhibitors
Compounds with structures related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide have been investigated for their potential as histone deacetylase inhibitors. A study described the synthesis and biological activity of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, highlighting their significant HDAC inhibitory activity. The research aimed at optimizing the chemical structure for enhanced bioactivity, identifying specific substitutions that increase HDAC inhibitory effects (Mai et al., 2004).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of compounds bearing the pyrrole and sulfonamide functional groups. Synthesis and investigation of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones demonstrated their potential as antimicrobial agents. These compounds were synthesized through reactions involving aroylpyruvic acids, and their structures were confirmed via spectroscopy. Their antibacterial activities were evaluated, indicating promising applications in addressing bacterial infections (Gein et al., 2015).
Synthesis and Drug Metabolism
A different study utilized biocatalysis to investigate the metabolism of a biaryl-bis-sulfonamide compound, aiming to prepare mammalian metabolites using microbial systems. This research highlighted the importance of understanding drug metabolism for pharmaceutical applications. Through microbial biotransformation, several metabolites were produced, aiding in the identification and quantification of drug metabolites in clinical studies, which is crucial for drug development processes (Zmijewski et al., 2006).
Anticancer Research
Research into novel anticancer agents led to the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. The study emphasizes the potential of such compounds in developing safer and more effective anticancer therapies (Redda et al., 2011).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18-10-5-8-14(18)15(19)12-17-16(20)9-11-23(21,22)13-6-3-2-4-7-13/h2-8,10,15,19H,9,11-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLAJHFMKUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

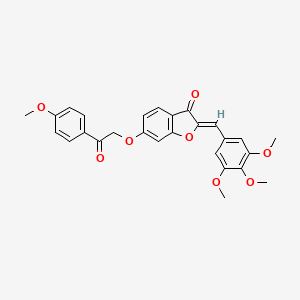
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2808264.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
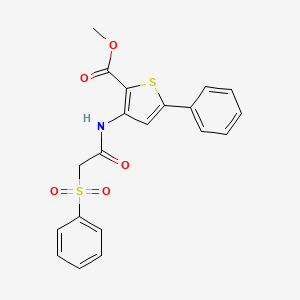
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
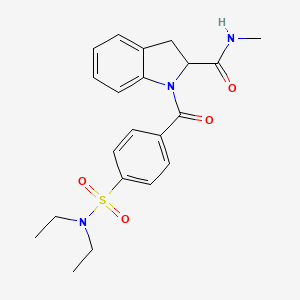


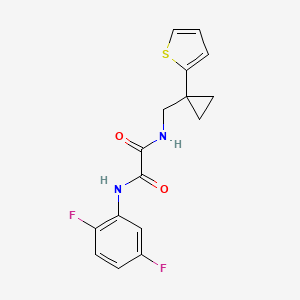
![3-(3-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2808274.png)
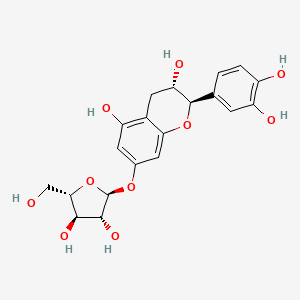
![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)
![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)